molecular formula C16H19N3O3S B2379602 2-((5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 484695-59-2

2-((5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2379602
CAS No.: 484695-59-2
M. Wt: 333.41
InChI Key: PNUPOAKZBMVMNM-UHFFFAOYSA-N
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Description

2-((5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a methoxyphenyl group, an oxadiazole ring, and a piperidine moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Thioether Formation: The oxadiazole ring is then reacted with a thiol compound to introduce the thioether linkage.

    Attachment of the Piperidine Moiety: The final step involves the reaction of the intermediate with a piperidine derivative under suitable conditions, such as in the presence of a base or a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the methoxy group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the methoxyphenyl group or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 2-((5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
  • 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
  • 2-((5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Uniqueness

The presence of the methoxy group in 2-((5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone distinguishes it from similar compounds. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it unique in its applications and effects.

Properties

IUPAC Name

2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-21-13-7-5-6-12(10-13)15-17-18-16(22-15)23-11-14(20)19-8-3-2-4-9-19/h5-7,10H,2-4,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUPOAKZBMVMNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)SCC(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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